2-Amino-4-(4-fluorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-fluorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the amino, fluorophenyl, and carbonitrile groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Amino-4-(4-fluorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, an amine, and a nitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions to yield the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-fluorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar compounds include other hexahydroquinoline derivatives, such as 2-Amino-4-(4-chlorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile and 2-Amino-4-(4-bromophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities. For instance, the fluorine atom in 2-Amino-4-(4-fluorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can enhance its lipophilicity and metabolic stability compared to its chloro and bromo analogs .
Properties
CAS No. |
339335-28-3 |
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Molecular Formula |
C23H20FN3O |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-amino-4-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20FN3O/c1-14-5-11-17(12-6-14)27-19-3-2-4-20(28)22(19)21(18(13-25)23(27)26)15-7-9-16(24)10-8-15/h5-12,21H,2-4,26H2,1H3 |
InChI Key |
IZFILOSBKHPDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)F)C(=O)CCC3 |
Origin of Product |
United States |
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